![molecular formula C14H12N2O B13144128 1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B13144128.png)
1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the condensation of a pyrrole derivative with a benzyl halide, followed by cyclization under acidic or basic conditions to form the fused ring system.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce various functional groups such as alkyl, aryl, or amino groups.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-pyrrolo[2,3-b]pyridine: Another fused heterocyclic compound with similar structural features.
1-Benzyl-1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one: A compound with a similar benzyl group and fused ring system but with a different heterocyclic core.
Uniqueness: 1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H12N2O |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
1-benzyl-3H-pyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C14H12N2O/c17-14-8-12-6-7-15-9-13(12)16(14)10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |
InChI-Schlüssel |
PBRVXYAJETYUEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=NC=C2)N(C1=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


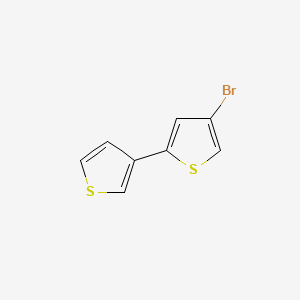
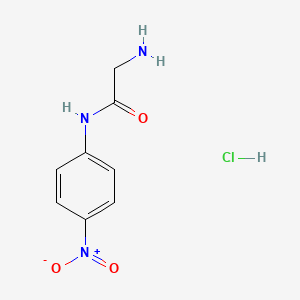
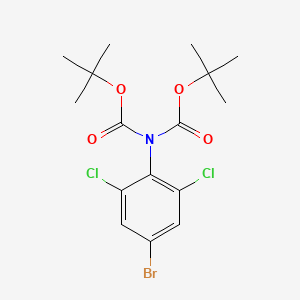

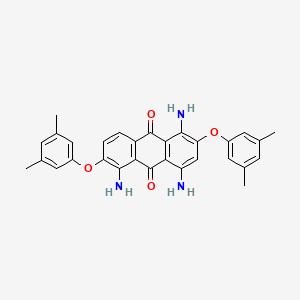
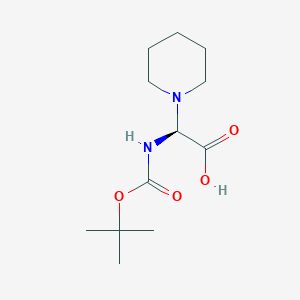
![4,7-Bis(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144087.png)
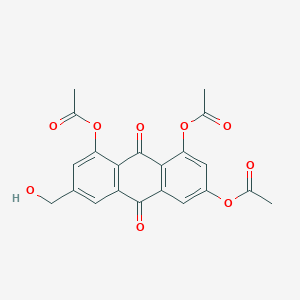
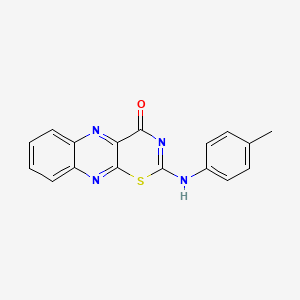
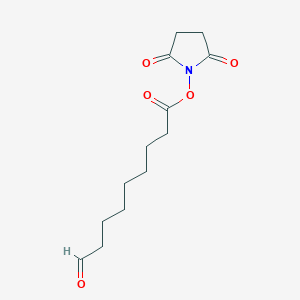


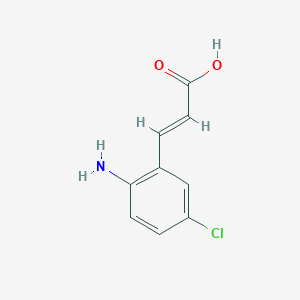
![N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine](/img/structure/B13144117.png)
